Lasofoxifene 2-Oxide

Description

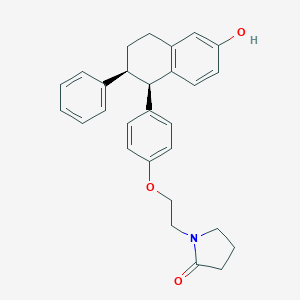

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO3/c30-23-11-15-26-22(19-23)10-14-25(20-5-2-1-3-6-20)28(26)21-8-12-24(13-9-21)32-18-17-29-16-4-7-27(29)31/h1-3,5-6,8-9,11-13,15,19,25,28,30H,4,7,10,14,16-18H2/t25-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFAWBLHDMBREC-NAKRPHOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437841 | |

| Record name | Lasofoxifene 2-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366017-88-1 | |

| Record name | 1-(2-(4-((1R,2S)-1,2,3,4-Tetrahydro-6-hydroxy-2-phenyl-1-naphthalenyl)phenoxy)ethyl)-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasofoxifene 2-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-(4-((1R,2S)-1,2,3,4-TETRAHYDRO-6-HYDROXY-2-PHENYL-1-NAPHTHALENYL)PHENOXY)ETHYL)-2-PYRROLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNT0UY50G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Formation and Biotransformation Pathways of Lasofoxifene 2 Oxide

Enzymatic Oxidation of the Pyrrolidine (B122466) Moiety in Lasofoxifene (B133805)

The creation of Lasofoxifene 2-Oxide occurs through the enzymatic oxidation of the nitrogen atom within the pyrrolidine side chain of the Lasofoxifene structure. This reaction is a recognized metabolic route for compounds containing a pyrrolidine ring. nih.gov Studies have identified this oxidative pathway in humans, rats, and monkeys, highlighting it as one of the primary mechanisms for Lasofoxifene's Phase I metabolism. nih.govresearchgate.net

The oxidative metabolism of Lasofoxifene is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.goveuropa.eu These heme-containing proteins are central to the metabolism of a vast array of compounds. waocp.org In vitro investigations using recombinant CYP isoforms and isoform-selective inhibitors have been crucial in pinpointing the specific enzymes responsible for the biotransformation of Lasofoxifene. nih.govnih.gov

Detailed in vitro and in vivo studies have established that the oxidative metabolism of Lasofoxifene is primarily mediated by the CYP3A and CYP2D6 isoforms. nih.gov Specifically, CYP3A4, CYP3A5, and CYP2D6 have been identified as the key enzymes involved. nih.goveuropa.eu The contribution of these enzymes has been confirmed through in vivo studies where co-administration of potent inhibitors of CYP3A (ketoconazole) and CYP2D6 (paroxetine) resulted in a moderate increase in Lasofoxifene exposure. nih.govresearchgate.net The increase was 20% with the CYP3A inhibitor and 35% with the CYP2D6 inhibitor, suggesting that both pathways are significant, though their inhibition does not completely halt metabolism, indicating the involvement of multiple routes. nih.goveuropa.eu

Table 1: Cytochrome P450 Isoforms in Lasofoxifene Metabolism

| Enzyme Family | Specific Isoform(s) | Role in Lasofoxifene Metabolism | Supporting Evidence |

|---|---|---|---|

| Cytochrome P450 | CYP3A4 / CYP3A5 | Primary contributor to Phase I oxidative metabolism. nih.govnih.goveuropa.eu | In vitro studies with recombinant enzymes and in vivo inhibition studies with ketoconazole. nih.gov |

| Cytochrome P450 | CYP2D6 | Primary contributor to Phase I oxidative metabolism. nih.govnih.goveuropa.eu | In vitro studies with recombinant enzymes and in vivo inhibition studies with paroxetine. nih.gov |

| Cytochrome P450 | CYP1B1 | Implicated in the formation of catechol metabolites, which can be further oxidized to o-quinones. nih.govwashington.edu | In vitro incubations with P450 1B1 supersomes resulted in the formation of GSH-catechol conjugates. nih.govwashington.eduresearchgate.net |

Specific Contribution of CYP3A4/5 and CYP2D6 to Lasofoxifene Biotransformation

Identification and Characterization of this compound in Biological Matrices

The identification of this compound and other metabolites has been accomplished through advanced analytical techniques, primarily liquid chromatography combined with tandem mass spectrometry (LC-MS/MS), in various biological samples. nih.gov

In vitro experiments have been fundamental to understanding the formation of Lasofoxifene's oxidized metabolites. Studies using human liver and intestinal microsomes, as well as recombinant P450s, have successfully identified products of oxidation. nih.gov However, the turnover rate of Lasofoxifene in these systems can be slow, reflecting its low hepatic extraction in vivo. nih.govnih.gov Despite this, these studies have definitively shown the formation of various oxidative metabolites, including those resulting from oxidation on the pyrrolidine moiety. nih.gov Incubations with specific P450 supersomes, such as CYP3A4 and CYP2D6, have further confirmed their role in producing these oxidized products. nih.govwashington.edu

In vivo studies in humans, rats, and monkeys have confirmed the presence of metabolites formed through oxidation of the pyrrolidine ring. nih.gov Following oral administration of radiolabeled Lasofoxifene to human volunteers, several oxidative metabolites were identified in circulation using LC/MS/MS. nih.gov Oxidation at the pyrrolidine ring was specifically noted as one of the primary Phase I metabolic pathways. nih.govresearchgate.net Similarly, a study in rats and monkeys identified oxidation at the pyrrolidine ring as one of six key metabolic routes, further establishing the in vivo relevance of this compound formation.

Table 2: Identified Metabolic Pathways of Lasofoxifene

| Metabolic Pathway | Description | Species Observed In | Key Enzymes |

|---|---|---|---|

| Oxidation at Pyrrolidine Ring | Formation of this compound. nih.gov | Human, Rat, Monkey. nih.gov | CYP3A4/5, CYP2D6. nih.govnih.gov |

| Hydroxylation at Tetraline Moiety | Addition of a hydroxyl group to the tetraline ring system. nih.gov | Human, Rat, Monkey. nih.gov | Cytochrome P450s. nih.gov |

| Phenyl Hydroxylation | Addition of a hydroxyl group to the phenyl rings. nih.goveuropa.eu | Human, Rat, Monkey. nih.gov | Cytochrome P450s. nih.gov |

| Catechol Formation & Oxidation | Formation of catechol regioisomers and subsequent oxidation to o-quinones. nih.govnih.gov | In vitro (Human, Rat). nih.govnih.gov | CYP3A4, CYP2D6, CYP1B1. nih.govwashington.edu |

| Direct Glucuronidation | Conjugation with glucuronic acid. nih.gov | Human, Rat, Monkey. nih.gov | UGTs. nih.gov |

| Direct Sulfation | Conjugation with a sulfate (B86663) group. europa.eu | Human, Rat, Monkey. europa.eu | Sulfotransferases. |

| Methylation of Catechols | Addition of a methyl group to catechol metabolites. | Rat, Monkey. | Catechol-O-methyl transferase. |

Chemical Synthesis and Derivatization of Lasofoxifene 2 Oxide

Synthetic Methodologies for Lasofoxifene (B133805) and Related Selective Estrogen Receptor Modulators

The synthesis of third-generation selective estrogen receptor modulators (SERMs) like Lasofoxifene is built upon a foundation of established and innovative organic chemistry methodologies. Many synthetic routes for Lasofoxifene utilize Nafoxidine or its derivatives as a key precursor. nih.gov The core structure, a substituted dihydronaphthalene or tetraline, is a common feature among this class of compounds, which also includes Raloxifene and Tamoxifen (B1202). nih.govwikipedia.org

Several distinct strategies have been developed to construct the essential framework of Lasofoxifene and its analogues. One prominent method involves an intramolecular reductive coupling of a diketone using low-valent titanium species (a McMurry-type reaction) to form the dihydronaphthalene skeleton, which is a crucial step in the synthesis of both Nafoxidine and Lasofoxifene. researchgate.netresearchgate.net Another approach employs a Lewis acid-mediated three-component coupling reaction, which efficiently assembles the triaryl-substituted butene skeleton that serves as a versatile intermediate. nih.govmdpi.com This intermediate can then undergo iodocarbocyclization and subsequent eliminations and rearrangements to yield the dihydronaphthalene core of Nafoxidine, which is then converted to Lasofoxifene. nih.govmdpi.com

Alternative syntheses have also been reported. One such method involves the reaction of 6-methoxy-2-phenyl-1-tetralone with perfluorobutanesulfonyl fluoride, followed by a coupling reaction with a pyrrolidine-containing side chain catalyzed by a copper/iron system to produce Nafoxidine. google.com Furthermore, Grignard reactions are frequently employed; for example, reacting 6-methoxy-1-tetralone (B92454) with a Grignard reagent derived from l-[2-(4-bromophenoxy) ethyl)] pyrrolidine (B122466) is a key step in forming a Lasofoxifene intermediate. google.com The final step in many Lasofoxifene syntheses is the hydrogenation of the double bond in the dihydronaphthalene ring of Nafoxidine and demethylation of the methoxy (B1213986) group to the phenol. nih.govresearchgate.net

| Synthetic Strategy | Key Reaction | Precursors/Intermediates | Reference |

|---|---|---|---|

| Intramolecular Reductive Coupling | McMurry Reaction (Low-valent Titanium) | Diketone prepared from 3-methoxy benzaldehyde | researchgate.netresearchgate.net |

| Three-Component Coupling | Lewis Acid (HfCl4) Mediated Coupling | 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, anisole | nih.govmdpi.com |

| Grignard Reaction | Addition of Grignard reagent to a tetralone | 6-methoxy-1-tetralone, l-[2-(4-bromophenoxy) ethyl)] pyrrolidine | google.com |

| Transition Metal Coupling | Copper/Iron Catalyzed Coupling | 6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl perfluorobutanesulfonate | google.com |

Directed Synthesis of Lasofoxifene 2-Oxide

This compound is a primary metabolite of Lasofoxifene, formed through oxidation at the pyrrolidine ring. europa.eu Its chemical name is 1-[2-[4-[(1R,2S)-1,2,3,4-Tetrahydro-6-hydroxy-2-phenyl-1-naphthalenyl]phenoxy]ethyl]-2-pyrrolidinone. scbt.com This structure indicates the conversion of the pyrrolidine amine moiety into a lactam (an amide within a ring).

While detailed, step-by-step published protocols for the exclusive chemical synthesis of this compound are not widely available, its identity is well-established from metabolic studies. europa.eu The directed synthesis of specific drug metabolites is a common practice in medicinal chemistry to generate standards for analytical studies and to assess their biological activity. The synthesis of other oxidized Lasofoxifene metabolites, such as catechol regioisomers like 7-hydroxylasofoxifene (7-OHLAS), has been successfully performed. nih.govresearchgate.netacs.org In these cases, the synthesized catechol was then further oxidized, either chemically or enzymatically, to produce reactive o-quinone metabolites for further study. nih.govresearchgate.netacs.org

Based on its structure, a plausible synthetic route to this compound would involve the selective oxidation of the N-ethylpyrrolidine side chain of a suitable Lasofoxifene precursor. Standard organic chemistry transformations for the oxidation of cyclic amines to lactams could potentially be employed on an appropriately protected Lasofoxifene intermediate. The formation of this compound is a significant metabolic pathway, alongside hydroxylation and conjugation reactions. europa.eu

Preparation of Labeled this compound for Metabolic and Distribution Studies

To understand the metabolic fate, distribution, and excretion of Lasofoxifene, studies have been conducted using isotopically labeled compounds. Specifically, [14C]Lasofoxifene, which was uniformly labeled with Carbon-14 on the phenyl ring attached to the tetraline core, was synthesized for use in studies involving rats and monkeys.

Through this methodology, this compound was identified as one of 22 metabolites. The use of [14C]Lasofoxifene allows for the direct tracking and quantification of all drug-related material, including the parent drug and all its metabolic products like the 2-Oxide, providing a comprehensive profile of its biotransformation.

Stereochemical Considerations in this compound Synthesis and Analysis

Stereochemistry is a critical aspect of the structure and function of Lasofoxifene. The approved drug possesses the specific cis-(5R, 6S) configuration (alternatively named (1R, 2S) in some numbering conventions) at the two stereocenters on the tetraline ring. scbt.com This precise three-dimensional arrangement is essential for its high-affinity binding to the estrogen receptor. acs.org

Consequently, any synthesis of Lasofoxifene or its derivatives, including this compound, must carefully control or account for this stereochemistry. Synthetic routes often aim for stereospecificity to produce the desired isomer, or they produce a mixture of isomers that must then be separated. For instance, the conversion of Nafoxidine to Lasofoxifene can yield the desired cis-(1R,2S) isomer.

The importance of stereochemistry extends to derivatization. Studies have been conducted where the pyrrolidine ring of Lasofoxifene was modified with methyl groups in stereospecific positions, such as (2S) or (3R), to probe the molecule's interaction with the estrogen receptor. elifesciences.orgnih.gov These racemic mixtures of diastereomers were then separated using chiral affinity chromatography to isolate the individual, chirally pure species. nih.govelifesciences.org Analysis revealed that the specific stereochemistry of the modification had a profound impact on the compound's biological activity, underscoring the need for precise stereochemical control and analysis in the synthesis and study of any Lasofoxifene derivative. elifesciences.orgnih.gov Therefore, the synthesis of this compound would require either a stereospecific oxidation that preserves the (1R, 2S) configuration of the tetraline core or a final purification step to isolate the correct stereoisomer.

Molecular Interactions and Estrogen Receptor Engagement of Lasofoxifene 2 Oxide

Binding Affinity and Selectivity of Parent Lasofoxifene (B133805) to Estrogen Receptors (ERα and ERβ)

Lasofoxifene, a third-generation nonsteroidal selective estrogen receptor modulator (SERM), is characterized by its high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). drugbank.commedkoo.comdrugbank.comnih.gov This binding is selective and demonstrates a potency that is comparable to the endogenous hormone estradiol (B170435) and notably higher than other well-known SERMs like tamoxifen (B1202) and raloxifene. medkoo.comnih.govwikipedia.org

The affinity of Lasofoxifene for ERα is particularly strong, with a reported half-maximal inhibitory concentration (IC50) of 1.5 nM. medkoo.comwikipedia.org This is similar to the IC50 of estradiol (4.8 nM) and is at least ten times more potent than that of tamoxifen and raloxifene. medkoo.comnih.govwikipedia.org The high degree of sequence homology within the DNA-binding domain of ERα and ERβ allows both receptors to bind to estrogen response elements with high affinity, forming various dimer compositions (ERα/ERα, ERβ/ERβ, or ERα/ERβ) that mediate distinct hormonal responses in different tissues. tandfonline.com The interaction of Lasofoxifene with these receptors allows it to exert tissue-specific effects, acting as an agonist in some tissues, like bone, while functioning as an antagonist in others, such as the breast and uterus. drugbank.comtandfonline.com

The binding constants for Lasofoxifene to the estrogen receptor have been confirmed to be less than 10 nM. pnas.org This high affinity underpins its biological activity, which includes demonstrated efficacy in preventing bone loss and reducing cholesterol levels in preclinical and clinical studies. nih.gov

Theoretical Framework for Ligand-Receptor Interactions of Oxidized Selective Estrogen Receptor Modulator Metabolites

The biological activity of SERMs is not solely determined by the parent compound but also by its metabolites, which are formed through various metabolic pathways, including oxidation. pnas.org The theoretical framework for understanding the interaction of oxidized SERM metabolites with receptors is grounded in the concept of bioactivation, where metabolic processes convert a drug into a more reactive species. nih.govnih.gov

For many SERMs, including Lasofoxifene, Phase I oxidation is a primary metabolic route. drugbank.comnih.gov This process, often mediated by cytochrome P450 (CYP) enzymes, can lead to the formation of catechol and subsequent o-quinone metabolites. nih.gov This bioactivation pathway is analogous to the metabolism of endogenous estrogens like estradiol, which are known to be oxidized to catechols and then to electrophilic o-quinones. nih.gov These quinoid metabolites are highly reactive electrophiles capable of forming covalent bonds with nucleophilic residues on macromolecules such as DNA and cellular proteins. tandfonline.comnih.gov

The interaction of a ligand with an estrogen receptor induces specific conformational changes in the receptor's protein structure. nih.govscielo.br These changes, particularly in the ligand-binding domain (LBD), dictate whether the resulting ligand-receptor complex will recruit co-activator or co-repressor proteins, thereby determining the agonist or antagonist effect in a specific tissue. nih.govscielo.br When a SERM is oxidized, the addition of functional groups (like hydroxyl or carbonyl groups) alters its size, shape, and electronic properties. This structural modification can fundamentally change how the metabolite fits into the flexible ligand-binding pocket of the ER. tandfonline.com

The formation of reactive metabolites like o-quinones from Lasofoxifene has been demonstrated in vitro. nih.gov These electrophilic species could potentially interact with the estrogen receptor in a manner distinct from the parent compound, possibly through covalent modification, which would alter the receptor's structure and function. Therefore, the theoretical framework suggests that oxidation can significantly modulate a SERM's pharmacological profile, potentially altering its binding affinity, efficacy, and tissue selectivity. pnas.org

Computational Modeling and Molecular Dynamics Simulations of Lasofoxifene 2-Oxide with Estrogen Receptors

While specific computational modeling and molecular dynamics (MD) simulation studies for this compound are not extensively documented in the available literature, the methodologies applied to the parent compound and other SERMs provide a clear blueprint for how such investigations would proceed. Computational approaches are critical for understanding the dynamic and structural basis of ligand-receptor interactions at an atomic level. physchemres.orgmdpi.com

MD simulations have been successfully used to model the structural fluctuations of ERα upon binding to agonists like 17β-estradiol and antagonists like 4-hydroxytamoxifen. biorxiv.org These studies reveal that antagonist-bound receptors can exhibit more significant structural fluctuations, particularly in the loops surrounding the key terminal helix 12, compared to agonist-bound receptors. biorxiv.org For the parent compound, MD simulations of a mixed estradiol/Lasofoxifene-bound ER dimer showed that Lasofoxifene could increase the dynamic movements in the partner subunit of the dimer. pnas.org Furthermore, high-resolution X-ray crystal structures of the ERα ligand-binding domain in complex with Lasofoxifene derivatives have provided insights into how these molecules achieve transcriptional suppression. nih.govelifesciences.org

For this compound, where the pyrrolidine (B122466) ring of the parent molecule is oxidized, computational modeling would be invaluable. scbt.com Molecular docking simulations could predict the preferred binding orientation of this compound within the ER ligand-binding pocket. Such studies have been performed for Lasofoxifene with other enzymes, where it was noted that the presence of an N-oxide group on a similar compound decreased its inhibitory potency. nih.govresearchgate.net MD simulations could then be employed to explore the stability of the docked pose and to analyze the conformational changes induced in the receptor, particularly in the Activation Function-2 (AF-2) region, which is crucial for co-regulator binding. nih.gov By calculating the binding free energies using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA), researchers could quantitatively estimate the impact of the 2-oxide modification on binding affinity compared to the parent Lasofoxifene. physchemres.org

In Vitro Assessment of Estrogen Receptor Binding and Transactivation by this compound

Direct in vitro data specifically quantifying the estrogen receptor binding affinity and transactivation capacity of this compound is limited. However, studies on the metabolites of Lasofoxifene provide important context regarding their likely pharmacological activity.

For the parent compound, in vitro assays provide a clear baseline of its activity. In MCF-7 breast cancer cells, Lasofoxifene is a potent inhibitor of estradiol-stimulated cell proliferation. pnas.org In Ishikawa human endometrial cells, a model for uterine tissue, Lasofoxifene demonstrates partial agonist activity. pnas.org

Furthermore, in vitro studies investigating the metabolism of Lasofoxifene have shown that it can be oxidized to catechols and subsequently to reactive o-quinones. nih.gov One of these synthesized catechol metabolites was shown to form depurinating adducts with DNA in vitro, highlighting the potential for reactive metabolites to interact with cellular macromolecules. nih.gov While this does not directly measure ER binding or transactivation, it confirms that oxidized metabolites of Lasofoxifene are formed and are chemically reactive.

Toxicological Assessment and Safety Implications of Lasofoxifene Oxidative Metabolites

Formation of Reactive Metabolites from Lasofoxifene (B133805) Oxidation, Including Quinoid Intermediates

The metabolic process of lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), involves both oxidative and conjugative pathways, primarily occurring in the liver. researchgate.net The initial oxidative metabolism is catalyzed mainly by cytochrome P450 (CYP) enzymes, leading to the formation of catechol regioisomers. nih.govacs.org Specifically, hydroxylation of lasofoxifene at the tetraline ring and the attached phenyl rings results in primary oxidative metabolites, including two key catechol regioisomers: 5-hydroxylasofoxifene (5-OHLAS) and 7-hydroxylasofoxifene (7-OHLAS). nih.govnih.gov This initial hydroxylation accounts for approximately half of the total metabolism of lasofoxifene. acs.orgnih.gov

Bearing a structural resemblance to endogenous estrogens like estradiol (B170435), lasofoxifene is susceptible to similar bioactivation pathways that can lead to the formation of reactive electrophilic metabolites. nih.govnih.gov The catechol intermediates of lasofoxifene can undergo further oxidation to form highly reactive electrophilic ortho-quinones (o-quinones). researchgate.netacs.org This bioactivation has been demonstrated in vitro through incubations of lasofoxifene with tyrosinase, as well as with human and rat liver microsomes. nih.govacs.orgnih.gov

The formation of these reactive quinones is further evidenced by trapping experiments using glutathione (B108866) (GSH). When lasofoxifene was incubated with liver microsomes in the presence of GSH, researchers identified the formation of both mono-GSH and di-GSH catechol conjugates. nih.govacs.org These conjugates are formed when the electrophilic o-quinone reacts with the nucleophilic GSH, a key cellular antioxidant, indicating the transient existence of the highly reactive quinoid species. nih.gov The detection of these conjugates suggests that the formation of o-quinones is a significant metabolic pathway, competing with other detoxification routes like glucuronidation and methylation. nih.govacs.orgnih.gov This process is analogous to the metabolism of other SERMs and estrogens, where quinoid metabolites are implicated in potential toxicity. nih.govacs.orgacs.org

Potential for DNA Adduct Formation by Oxidized Lasofoxifene Derivatives

The generation of electrophilic o-quinones from the oxidative metabolism of lasofoxifene raises significant toxicological concerns, primarily due to their potential to react with cellular macromolecules, including DNA. nih.gov Research has shown that these reactive intermediates can form covalent bonds with DNA, creating DNA adducts. nih.govacs.org Specifically, the synthesized catechol regioisomer, 7-hydroxylasofoxifene (7-OHLAS), was oxidized either chemically or enzymatically to an o-quinone, which was then shown to form depurinating adducts with DNA. researchgate.netnih.govacs.org

Depurinating adducts are formed when the reactive quinone attacks the purine (B94841) bases of DNA (adenine and guanine). This process can lead to the cleavage of the glycosidic bond, releasing the adducted base and leaving behind an apurinic (AP) site in the DNA strand. researchgate.net Such AP sites are highly mutagenic if not properly repaired by the cell, potentially leading to the initiation of carcinogenesis. researchgate.net This mechanism of toxicity, involving the formation of reactive quinones that lead to DNA adducts, is a known pathway for the carcinogenicity associated with endogenous estrogens and other SERMs, such as tamoxifen (B1202). nih.govnih.gov The detection of DNA adducts in women undergoing tamoxifen therapy supports the relevance of this genotoxic pathway resulting from metabolic bioactivation. nih.gov The potential for lasofoxifene's oxidized metabolites to form similar DNA adducts suggests a plausible mechanism for potential in vivo toxicity. nih.govnih.gov

Role of Specific Cytochrome P450 Isoforms (e.g., CYP1B1) in Metabolite-Mediated Toxicity

The biotransformation of lasofoxifene into its reactive metabolites is mediated by specific cytochrome P450 (CYP450) enzymes. The initial formation of the catechol metabolites, 5-OHLAS and 7-OHLAS, is primarily catalyzed by the isoforms CYP3A4 and CYP2D6, respectively. nih.govnih.gov However, the subsequent oxidation of these catechols into potentially toxic o-quinones involves additional CYP isoforms, most notably CYP1B1. researchgate.netnih.govacs.org

CYP1B1 is a key enzyme in the extra-hepatic metabolism of estrogens to genotoxic o-quinones. nih.govnih.gov Its expression is prominent in hormone-sensitive tissues such as the breast, ovaries, and uterus, which are also the target tissues for SERMs like lasofoxifene. researchgate.netnih.govnih.gov In vitro studies using P450 supersomes have demonstrated that CYP1B1, along with CYP2D6 and CYP3A4, can catalyze the formation of lasofoxifene-o-quinones, as evidenced by the detection of their GSH conjugates. nih.govacs.orgnih.gov The involvement of CYP1B1 is particularly significant because it suggests that the generation of these reactive, potentially carcinogenic metabolites can occur directly within the tissues where lasofoxifene exerts its pharmacological effects, which could contribute to localized, metabolite-mediated toxicity. researchgate.net Polymorphisms in the CYP1B1 gene have been associated with an increased risk for cancers in the breast, ovary, and prostate, underscoring the critical role of this enzyme in activating potential carcinogens. gdx.net

Table 1: Cytochrome P450 Isoforms Involved in Lasofoxifene Metabolism

| CYP450 Isoform | Metabolic Step | Metabolite(s) Formed | Toxicological Relevance |

|---|---|---|---|

| CYP3A4 | Initial Hydroxylation | 5-hydroxylasofoxifene (5-OHLAS) catechol | Precursor to reactive quinones |

| CYP2D6 | Initial Hydroxylation | 7-hydroxylasofoxifene (7-OHLAS) catechol | Precursor to reactive quinones |

| CYP1B1 | Catechol Oxidation | Lasofoxifene-o-quinones | Formation of reactive, potentially genotoxic metabolites in target tissues (breast, uterus, ovaries) |

Reproductive and Developmental Toxicity Considerations of Lasofoxifene-Related Compounds

The effects of lasofoxifene on female reproductive health and fetal development have been evaluated in animal studies, with findings generally consistent with other compounds in the SERM class. nih.govnih.gov

In a study assessing estrous cyclicity in female rats, lasofoxifene administration led to a state of anestrous (cessation of the estrous cycle). nih.gov However, this effect was reversible, with normal cycles resuming within one to two weeks after treatment cessation. nih.gov In a separate study on pregnant rats, lasofoxifene administration during early gestation (days 0-6) resulted in increased pre- and post-implantation losses, a longer gestation period, and smaller litter sizes. nih.gov

Developmental toxicity studies in rats and rabbits revealed further effects. nih.gov In rats, doses of 10 and 100 mg/kg administered during organogenesis led to significant post-implantation loss and decreased fetal weight. nih.gov Teratogenic effects were observed at these higher doses, including imperforate anus, hypoplastic tails, wavy ribs, and various skeletal ossification issues. nih.gov In rabbits, lasofoxifene also increased resorptions and post-implantation loss at doses of 1 and 3 mg/kg. nih.gov While the range of effects was similar in both species, the rabbit appeared to be more sensitive to the toxicological impacts of lasofoxifene, as the maternal and fetal exposures were substantially lower than in the rat at comparable doses. nih.gov These studies highlight that lasofoxifene can inhibit implantation and interfere with normal fetal development, which are known risks associated with estrogen-modulating compounds. nih.gov

Table 2: Summary of Reproductive and Developmental Toxicity Findings for Lasofoxifene in Animal Studies

| Parameter | Species | Key Findings | Reference |

|---|---|---|---|

| Estrous Cyclicity | Rat | Reversible anestrous (cessation of cycle) | nih.gov |

| Fertility & Implantation | Rat | Increased pre- and post-implantation loss; increased gestation length; reduced litter size | nih.gov |

| Embryo-fetal Development | Rat | Increased post-implantation loss; decreased fetal weight; teratogenic findings at high doses (skeletal and visceral malformations) | nih.gov |

| Embryo-fetal Development | Rabbit | Increased resorptions and post-implantation loss; increased incidence of supernumerary ribs at high doses | nih.gov |

Computational Toxicology Predictions for Lasofoxifene 2-Oxide

Computational toxicology utilizes computer-based models to predict the potential toxicity of chemical substances based on their structure, thereby reducing the need for extensive animal testing. scribd.com For the specific metabolite this compound, also known as 1-[2-[4-[(1R,2S)-1,2,3,4-Tetrahydro-6-hydroxy-2-phenyl-1-naphthalenyl]phenoxy]ethyl]-2-pyrrolidinone, data is cataloged within the U.S. Environmental Protection Agency's (EPA) resources. scbt.com

This compound is registered in the CompTox Chemicals Dashboard with the identifier DTXSID90437841. epa.gov This database includes a "Hazard" section containing human health-relevant toxicity data sourced from the EPA's ToxValDB. epa.gov While the specific predictive data from these models is not detailed here, the existence of this entry confirms that computational assessments have been made. These in silico approaches are crucial in early drug discovery and safety assessment for generating rapid and inexpensive hazard predictions based solely on the chemical structure. scribd.comnih.gov The chemical formula for this compound is C28H29NO3, and it has a molecular weight of 427.53 g/mol . scbt.com

Analytical Chemistry Methodologies for Lasofoxifene 2 Oxide Research

Chromatographic Separation Techniques for Oxidized Lasofoxifene (B133805) Metabolites (e.g., Liquid Chromatography-Mass Spectrometry)

The separation and identification of lasofoxifene and its metabolites, including oxidized forms like Lasofoxifene 2-Oxide, from complex biological matrices necessitate high-resolution chromatographic techniques. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the cornerstone for this purpose. nih.govnih.gov

Researchers have successfully used reversed-phase high-performance liquid chromatography (HPLC) to separate lasofoxifene and its various metabolites. nih.gov The use of a C18 column is a common choice, providing effective separation based on the hydrophobicity of the analytes. nih.govnih.gov Gradient elution, where the mobile phase composition is changed over time, is typically employed to achieve optimal resolution of the parent drug and its numerous metabolites, which span a range of polarities. nih.gov Mobile phases often consist of an aqueous component, frequently containing a modifier like formic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov

LC-MS/MS offers high sensitivity and selectivity, allowing for the detection and tentative identification of metabolites even at low concentrations. mst.or.jp In studies on lasofoxifene metabolism, a total of 22 metabolites were tentatively identified using LC-MS/MS. nih.gov The technique's ability to provide structural information through fragmentation patterns is invaluable in distinguishing between different metabolic products. mst.or.jp For instance, the oxidation at the pyrrolidine (B122466) ring leading to this compound can be pinpointed by the characteristic mass shift and fragmentation in the mass spectrometer. nih.gov

Table 1: Exemplary Chromatographic Conditions for Lasofoxifene Metabolite Analysis

| Parameter | Condition | Reference |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Column | C18 reverse-phase | nih.govnih.gov |

| Mobile Phase A | Water with 0.1% formic acid | nih.govnih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | nih.govnih.gov |

| Elution | Gradient | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govmst.or.jp |

Spectroscopic Characterization of Isolated this compound

While LC-MS/MS is powerful for initial identification, definitive structural elucidation of an isolated metabolite like this compound requires further spectroscopic characterization. After isolation and purification, typically achieved through preparative HPLC, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed.

NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of the site of oxidation. The chemical shifts and coupling constants of the protons and carbons in the pyrrolidine ring of this compound would differ significantly from those of the parent lasofoxifene, confirming the presence of the N-oxide functional group.

HRMS provides a highly accurate mass measurement of the metabolite, which can be used to determine its elemental composition. This information, combined with the fragmentation data from MS/MS, helps to confirm the identity of this compound. The molecular formula for this compound is C₂₈H₂₉NO₃, with a molecular weight of 427.53 g/mol . nih.govscbt.com

Quantitative Analysis Methods for this compound in Complex Biological Matrices

Once identified, quantifying the levels of this compound in biological samples like plasma, urine, or bile is essential for pharmacokinetic studies. nih.gov Validated LC-MS/MS methods are the standard for such quantitative analyses due to their high sensitivity, specificity, and wide dynamic range. researchgate.net

The method typically involves protein precipitation to remove the bulk of matrix components, followed by liquid-liquid or solid-phase extraction to further clean up the sample and concentrate the analyte. researchgate.netresearchgate.net An internal standard, a compound structurally similar to the analyte, is added at a known concentration at the beginning of the sample preparation process to correct for any variability during extraction and analysis. mdpi.com

Quantification is achieved using multiple reaction monitoring (MRM) in LC-MS/MS. mdpi.com In MRM, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes interference from other co-eluting compounds in the biological matrix, ensuring accurate quantification. mst.or.jp A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of this compound in the unknown samples is determined from this curve.

Table 2: Key Parameters for Quantitative LC-MS/MS Analysis

| Parameter | Description | Reference |

| Sample Preparation | Protein Precipitation, Liquid-Liquid or Solid-Phase Extraction | researchgate.netresearchgate.net |

| Internal Standard | A structurally similar compound added for normalization | mdpi.com |

| LC Separation | Typically reversed-phase HPLC for separation from other metabolites and matrix components | researchgate.net |

| MS Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.net |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Calibration | Use of a standard curve with known concentrations of the analyte | loesungsfabrik.de |

Method Validation Strategies for Metabolite Detection and Quantification

For any analytical method to be considered reliable for regulatory submissions or in clinical studies, it must undergo rigorous validation. researchgate.netnih.gov Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The validation of methods for the detection and quantification of this compound follows guidelines from regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). loesungsfabrik.de

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.de

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. loesungsfabrik.de

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals (e.g., freeze-thaw stability, short-term temperature stability, and long-term stability). researchgate.net

A successfully validated method ensures that the data generated on the concentrations of this compound are accurate and reliable for pharmacokinetic and metabolic profiling.

Future Research Directions and Translational Perspectives on Lasofoxifene 2 Oxide

In-depth Investigation of Lasofoxifene (B133805) 2-Oxide-Specific Biological Activities and Mechanisms

Future in-depth investigations should focus on:

Receptor Binding and Functional Assays: Conducting comprehensive in vitro studies to determine the binding affinity of synthesized Lasofoxifene 2-Oxide for ERα and ERβ. Subsequent functional assays should assess its agonist or antagonist activity in various estrogen-responsive cell lines, such as those from breast, bone, and uterine tissues.

Off-Target Effects: Investigating potential interactions with other receptors and enzymes. For instance, studies on the related SERM, bazedoxifene, have shown that the N-oxide group can decrease its inhibitory potency on human aldehyde oxidase 1 (AOX1). researchgate.net Similar investigations for this compound are warranted to understand its potential for off-target activities.

Cellular Mechanisms: Exploring the downstream cellular and molecular effects of this compound, even if its receptor affinity is low. This could include assessing its impact on gene expression profiles and signaling pathways relevant to estrogen action.

Evaluation of this compound's Contribution to the Overall Pharmacological and Toxicological Profile of Lasofoxifene

The contribution of any metabolite to the parent drug's profile is dependent on its concentration and intrinsic activity. While three major metabolites of lasofoxifene have been detected in plasma, the relative abundance of this compound is not well-documented in publicly available literature. europa.eueuropa.eu

Future research should aim to:

Quantify In Vivo Levels: Develop sensitive analytical methods to accurately measure the concentrations of this compound in plasma and relevant tissues in preclinical models and, if possible, in human subjects.

Investigate Toxicological Potential: The formation of oxidative metabolites of some SERMs can lead to reactive intermediates. nih.gov Although the N-oxide functionality can sometimes be a detoxification pathway, it can also be a precursor to reactive species in other chemical contexts, such as with pyrrolizidine (B1209537) alkaloids. encyclopedia.pubthieme-connect.com Therefore, the potential for this compound to undergo further metabolism to reactive intermediates and its potential for cytotoxicity or genotoxicity should be investigated.

Exploration of Biomarkers for this compound Exposure and Its Biological Effects

Biomarkers can provide valuable insights into the extent of drug metabolism and its physiological consequences. Currently, there are no specific biomarkers for exposure to this compound.

Future research in this area could include:

Metabolite-Specific Biomarkers: Developing assays to detect and quantify this compound in accessible biological matrices like urine or blood, which could serve as direct biomarkers of its formation.

Biomarkers of Biological Effect: If this compound is found to have specific biological effects, downstream markers of these effects could be identified. For example, if it were to interact with a specific enzyme, changes in the levels of that enzyme's substrate or product could be monitored. The metabolite trimethylamine-N-oxide (TMAO) has emerged as a significant biomarker for various health conditions, highlighting the potential importance of monitoring N-oxide metabolites. nih.govmdpi.commdpi.com

Advanced Computational and In Vitro-In Vivo Correlation Studies for Oxidative Metabolites

Computational modeling and in vitro-in vivo correlation (IVIVC) are powerful tools in modern drug development that can help predict the in vivo behavior of drugs and their metabolites. cam.ac.uknih.gov

Future efforts should focus on:

Computational Modeling: Employing advanced computational methods to predict the physicochemical properties, metabolic stability, and potential biological activities of this compound. nih.gov Such models could help prioritize experimental studies.

IVIVC Development: Establishing a correlation between the in vitro formation rate of this compound in human liver microsomes or hepatocytes and its observed in vivo plasma concentrations. A robust IVIVC can be a valuable tool for predicting the impact of factors that may alter its metabolism. nih.gov

Predictive Toxicology: Using in silico models to predict the potential toxicity of this compound, including its potential to form reactive metabolites.

Potential Clinical and Safety Implications Related to this compound Metabolism

Understanding the metabolism of Lasofoxifene to its 2-Oxide derivative has potential clinical and safety implications.

Key areas for future consideration include:

Drug-Drug Interactions: Assessing the potential for co-administered drugs to alter the formation of this compound by inhibiting or inducing the responsible enzymes.

Clinical Significance: Ultimately, determining whether the formation of this compound has any clinically meaningful impact on the efficacy or safety profile of lasofoxifene. targetedonc.com While current evidence suggests a minimal role for the major metabolites, a thorough investigation of all metabolic pathways is essential for a complete understanding of the drug's action.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and characterizing Lasofoxifene 2-Oxide in experimental settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural elucidation and purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming stereochemistry and functional groups. For quantification, validate methods using calibration curves with certified reference standards. Ensure reproducibility by adhering to ICH guidelines for analytical validation (precision, accuracy, linearity) .

Q. How should researchers design in vitro assays to evaluate the stability of this compound under physiological conditions?

- Methodological Answer : Simulate physiological pH (e.g., 7.4) and temperature (37°C) in buffered solutions (e.g., phosphate-buffered saline). Use accelerated stability testing with time-point sampling (0, 6, 12, 24 hours) and analyze degradation products via LC-MS. Include control groups with inert atmospheres (e.g., nitrogen) to assess oxidative degradation. Statistical analysis of degradation kinetics should follow first-order or Arrhenius models .

Q. What criteria should guide the selection of animal models for preclinical studies of this compound?

- Methodological Answer : Prioritize species with metabolic pathways analogous to humans (e.g., rodents for hepatic CYP450 activity). Justify sample size using power analysis to detect effect sizes (α=0.05, β=0.20). Include sham or vehicle control groups to isolate compound-specific effects. Monitor biomarkers (e.g., serum estradiol for estrogenic activity) and validate outcomes with histopathology .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Conduct factorial design experiments to isolate variables (e.g., bioavailability vs. tissue penetration). Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro parameters (e.g., permeability, protein binding). Validate with microdosing studies in humans or radiolabeled tracer experiments . Reference the Women’s Health Initiative approach to balancing risks/benefits when interpreting discordant data .

Q. What theoretical frameworks are suitable for investigating the dual estrogen receptor agonist/antagonist behavior of this compound?

- Methodological Answer : Apply ligand-receptor binding thermodynamics (e.g., Gibbs free energy calculations) to explain tissue-selective effects. Use molecular dynamics simulations to model conformational changes in receptor subtypes (ERα vs. ERβ). Link findings to clinical outcomes via pathway analysis (e.g., STRING DB for protein interaction networks) .

Q. How should mechanistic studies address conflicting data on this compound’s impact on bone density versus cardiovascular risk?

- Methodological Answer : Design longitudinal cohort studies with stratified subgroups (e.g., postmenopausal women with osteoporosis vs. baseline CVD). Apply Cox proportional hazards models to adjust for confounders (age, BMI). Use Mendelian randomization to infer causality from genetic variants linked to drug metabolism. Reconcile contradictions by meta-analyzing pooled datasets with heterogeneity tests (I² statistic) .

Q. What experimental strategies can validate computational predictions of this compound’s off-target interactions?

- Methodological Answer : Perform high-throughput screening against kinase panels or GPCR libraries. Use surface plasmon resonance (SPR) for binding affinity measurements. Cross-validate with CRISPR-Cas9 knockout models to confirm target specificity. Publish negative results to reduce publication bias .

Methodological Guidance for Data Interpretation

- Handling Conflicting Data : Adopt the Women’s Health Initiative’s global index approach, where risks/benefits are weighted by clinical severity (e.g., breast cancer vs. fracture reduction) .

- Theoretical Alignment : Anchor hypotheses to established frameworks (e.g., selective estrogen receptor modulation theory) to ensure mechanistic coherence .

- Reproducibility : Follow Beilstein Journal guidelines for detailed experimental protocols, including raw data deposition in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.